4-Hydroxyphenyl diphenyl phosphate
CAS No.: 56806-74-7
Cat. No.: VC5812324
Molecular Formula: C18H15O5P
Molecular Weight: 342.287
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56806-74-7 |
---|---|
Molecular Formula | C18H15O5P |
Molecular Weight | 342.287 |
IUPAC Name | (4-hydroxyphenyl) diphenyl phosphate |
Standard InChI | InChI=1S/C18H15O5P/c19-15-11-13-18(14-12-15)23-24(20,21-16-7-3-1-4-8-16)22-17-9-5-2-6-10-17/h1-14,19H |
Standard InChI Key | NOPNBQOZUKISRP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Composition
4-Hydroxyphenyl diphenyl phosphate belongs to the aryl organophosphate flame retardant (aryl-OPFR) family. Its structure consists of a central phosphorus atom bonded to two phenyl groups and one 4-hydroxyphenyl group. The molecular weight is , with an exact mass of . The compound’s logP value of indicates moderate lipophilicity, which influences its environmental persistence and bioaccumulation potential .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Density | |
Boiling Point | |
Flash Point | |
Vapor Pressure | at |
Refractive Index |
Stability and Reactivity
The compound demonstrates stability under standard storage conditions but undergoes degradation under extreme temperatures or alkaline environments. Oxidation reactions with agents like potassium permanganate yield quinones, while reduction using sodium borohydride produces phenol derivatives . Substitution reactions typically require catalysts such as Lewis acids, leading to functional group replacements at the hydroxyl or phosphate sites .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves reacting phenol derivatives with phosphorus oxychloride () in the presence of a base, such as pyridine. The reaction proceeds via nucleophilic substitution, with controlled temperatures () to prevent side reactions . Solvents like dichloromethane or toluene are employed to facilitate intermediate isolation.
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to enhance yield () and purity (). Post-synthesis purification involves fractional distillation and recrystallization from methanol. Quality control measures include gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .
Applications in Industry
Flame Retardancy
4-Hydroxyphenyl diphenyl phosphate is widely used as a flame retardant in polymers, including polyvinyl chloride (PVC) and polyurethane foams. It acts through a gas-phase mechanism, releasing phosphoric acid upon thermal decomposition, which dehydrates combustible materials and forms a char layer .
Plasticizer Functionality
In PVC applications, the compound improves flexibility and durability by disrupting polymer crystallinity. Its compatibility with phthalate alternatives has driven adoption in consumer goods, though concerns about leaching into the environment persist .
Health and Environmental Impacts
Human Exposure and Metabolic Disruption
A 2019 epidemiological study linked urinary metabolites of aryl-OPFRs, including 4-hydroxyphenyl diphenyl phosphate, to elevated plasma triglyceride (TG) and total cholesterol (TC) levels . In a cohort of 259 individuals, the highest quartile of 5-OH-EHDPP (a metabolite of 2-ethylhexyl diphenyl phosphate) correlated with a increase in TC () and an increase in TG () compared to the lowest quartile . Similarly, 4-OH-TPHP (a metabolite of triphenyl phosphate) showed a TC increase () .
Table 2: Association Between Metabolite Levels and Lipid Profiles
Metabolite | TC Increase (%) | TG Increase (%) |
---|---|---|
5-OH-EHDPP | 42.2 | 89.9 |
4-OH-TPHP | 28.4 | 45.3 |
Ecotoxicological Concerns
The compound’s logP value suggests bioaccumulation in aquatic organisms, with studies showing toxicity to Daphnia magna at concentrations . Hydrolysis half-lives in water range from 30 to 150 days, depending on pH and temperature .
Regulatory Status and Mitigation Strategies
Global Regulations
The European Union’s REACH regulation restricts aryl-OPFRs in children’s products, while the U.S. EPA classifies them as emerging contaminants under the Toxic Substances Control Act (TSCA). China’s GB/T 26572-2011 standard limits their use in electronics .
Alternatives and Sustainable Practices
Research into non-halogenated flame retardants, such as aluminum diethyl phosphinate and nitrogen-phosphorus compounds, aims to reduce reliance on aryl-OPFRs. Lifecycle assessments highlight the need for closed-loop recycling systems to minimize environmental release .
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